molecular formula C19H22N2O4S2 B2887918 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 899988-83-1

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide

Cat. No.: B2887918
CAS No.: 899988-83-1
M. Wt: 406.52
InChI Key: UXUSDASOMMYXRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide ( 899988-83-1) is a synthetic organic compound with a molecular formula of C19H22N2O4S2 and a molecular weight of 406.5 . This molecule is a derivative of the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry known for its broad spectrum of biological activities . The 2-aminothiazole core is a fundamental component of several clinically approved anticancer drugs, such as dasatinib and alpelisib, underscoring its significant value in pharmaceutical research . Compounds featuring this nucleus have demonstrated potent inhibitory activity against a wide range of human cancer cell lines, and their mechanism of action often involves the inhibition of key enzymatic targets like cyclin-dependent kinases (CDKs) . The specific structure of this compound, which incorporates a 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazole moiety linked to a phenylsulfonyl butanamide chain, presents a complex framework for structure-activity relationship (SAR) studies. Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a probe for investigating new biological pathways in areas such as oncology and neurodegenerative diseases . This product is intended for non-human research applications only and is not suitable for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-19(2)11-14-17(15(22)12-19)26-18(20-14)21-16(23)9-6-10-27(24,25)13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUSDASOMMYXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C14H14N2O2S2
  • Molecular Weight : 306.4 g/mol
  • CAS Number : 325986-97-8

The compound's biological activity may be attributed to its structural features, particularly the benzo[d]thiazole moiety, which is known for its pharmacological properties. The presence of the sulfonamide group enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit antimicrobial properties. A study assessed various derivatives of benzo[d]thiazole and found that certain analogs showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines. For instance, derivatives of benzo[d]thiazole were tested against CCRF-CEM leukemia cells, revealing varying degrees of cytotoxicity . While specific data on this compound is limited, the structural similarities suggest potential anticancer activity.

Enzyme Inhibition

The compound may exhibit enzyme inhibitory effects. For example, some benzo[d]thiazole derivatives have been reported to inhibit enzymes involved in bacterial virulence mechanisms . This suggests a possible application in treating infections by targeting bacterial secretion systems.

Research Findings and Case Studies

StudyCompound TestedBiological ActivityFindings
Pendergrass et al. (2021)Various benzo[d]thiazole derivativesAntimicrobialSignificant inhibition against E. coli and S. aureus
Synthesis Study (1998)4-amino-7-oxo analoguesAnticancerIC50 values > 20 µg/mL indicating low activity
Enzyme Inhibition StudyBenzo[d]thiazole derivativesEnzyme inhibitionInhibition of T3SS in pathogenic bacteria

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

  • Compound 1 (): N-(4-Methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide Key Differences: Lacks the 5,5-dimethyl-7-oxo-tetrahydro modification, resulting in a planar benzo[d]thiazole ring instead of a conformationally restrained tetrahydro-oxo system. Spectral Data: LCMS m/z 375.3 [M+H]+, 1H-NMR δ 7.78 (aromatic protons) . Synthesis: Prepared via HATU-mediated coupling of 4-(phenylsulfonyl)butanoic acid with 4-methylbenzo[d]thiazol-2-amine .
  • Compound 2 () : N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide

    • Key Differences : Replaces the butanamide linker with a benzamide and introduces a 4-methoxy group on the phenylsulfonamide.
    • Molecular Weight : 485.6 g/mol (vs. ~443.5 g/mol for the target compound, estimated from structural analogs).
    • Synthesis : Likely involves sulfonamide coupling, differing from the HATU-mediated amidation used for the target compound .

Side Chain Variations

  • VU0500469 (): N-(2-(Dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide Key Differences: Incorporates a dimethylaminoethyl group and a tosyl (p-toluenesulfonyl) instead of phenylsulfonyl moiety. Physicochemical Impact: Increased polarity due to the tertiary amine (LCMS m/z 460.4 [M+H]+) .
  • Triazole Derivatives () : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

    • Key Differences : Replaces the benzo[d]thiazole core with a 1,2,4-triazole ring.
    • Tautomerism : Exists in thione tautomeric form (νC=S at 1247–1255 cm⁻¹, absence of νS-H) .

Physicochemical and Spectral Comparisons

Property Target Compound Compound 1 () Compound 2 ()
Core Structure Tetrahydro-oxo benzo[d]thiazole Planar benzo[d]thiazole Tetrahydro-oxo benzo[d]thiazole
Side Chain 4-(Phenylsulfonyl)butanamide 4-(Phenylsulfonyl)butanamide 4-(4-Methoxyphenylsulfonamido)benzamide
Molecular Weight (g/mol) ~443.5 (estimated) 375.3 485.6
LCMS [M+H]+ Not reported 375.3 Not reported
1H-NMR Features Expected δ 1.2–1.5 (dimethyl), 2.5–3.5 (sulfonyl-CH₂) δ 7.78 (aromatic), 2.60 (CH₂) Likely δ 3.8 (OCH₃)

Functional Implications

  • Bioactivity : While activity data are absent in the provided evidence, the phenylsulfonyl group is associated with kinase inhibition and anti-inflammatory effects in related compounds .
  • Metabolic Stability : The tetrahydro-oxo group in the target compound may reduce oxidative metabolism compared to planar heterocycles .

Q & A

Q. What are the key strategies for optimizing the synthetic yield of this compound, and how can reaction conditions be systematically varied?

  • Methodological Answer : Synthesis involves multi-step organic reactions. Key variables include solvent polarity (e.g., dimethyl sulfoxide or ethanol for solubility), temperature control (e.g., 60–90°C for cyclization), and stoichiometric ratios of precursors like thiazole amines and sulfonyl chlorides. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity products . Reaction progress should be monitored using TLC and NMR spectroscopy to identify intermediates and optimize stepwise yields .

Q. How can researchers characterize the compound’s physicochemical properties, and what predictive tools are available?

  • Methodological Answer :
  • Physicochemical profiling : Use computational tools (e.g., ACD/Labs or ChemAxon) to predict logP, pKa, and solubility. Experimental validation includes HPLC for purity (>95%) and DSC for melting point determination.
  • Structural analysis : Employ 1H^1H-NMR (δ 1.2–1.5 ppm for dimethyl groups, δ 7.3–8.1 ppm for aromatic protons) and IR spectroscopy (C=O stretch ~1700 cm1^{-1}, S=O stretch ~1150 cm1^{-1}) .
  • Example data table:
PropertyPredicted/Experimental Value
Molecular Weight485.6 g/mol
logP~3.2 (predicted)
Aqueous Solubility<0.1 mg/mL (pH 7.4)

Q. What in vitro assays are recommended for preliminary screening of biological activity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s thiazole and sulfonamide motifs, which are known to interact with ATP-binding pockets or catalytic sites . Use fluorescence-based assays (e.g., FRET) for real-time monitoring. For antimicrobial screening, follow CLSI guidelines with MIC determinations against Gram-positive/negative panels .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

  • Methodological Answer :
  • Core modifications : Synthesize analogs with variations in the sulfonylphenyl group (e.g., electron-withdrawing substituents for enhanced electrophilicity) or the tetrahydrobenzothiazole ring (e.g., introducing halogens for steric effects).
  • Biological testing : Compare IC50_{50} values across analogs in enzyme assays and cell-based models (e.g., cancer cell lines for apoptosis markers). Use molecular docking (AutoDock Vina) to map interactions with target proteins like COX-2 or EGFR .
  • Data interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (Hammett σ, molar refractivity) with bioactivity .

Q. What experimental and computational approaches resolve contradictions in reported bioactivity data?

  • Methodological Answer :
  • Reproducibility checks : Validate conflicting results by standardizing assay conditions (e.g., serum concentration, incubation time). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Mechanistic studies : Employ CRISPR-edited cell lines to confirm target specificity. For off-target effects, perform kinome-wide profiling .
  • Theoretical framework : Link discrepancies to differences in cellular context (e.g., membrane permeability in varying cell lines) or assay pH/stability .

Q. How can degradation pathways and stability under physiological conditions be systematically studied?

  • Methodological Answer :
  • Forced degradation : Expose the compound to stress conditions (acid/base hydrolysis, UV light, oxidative H2 _2O2_2). Monitor degradation products via LC-MS/MS.
  • Metabolic stability : Use liver microsomes (human/rat) to identify CYP450-mediated metabolites. Compare half-life (t1/2_{1/2}) in microsomal vs. plasma stability assays .
  • Data table example :
ConditionDegradation ProductsHalf-Life (t₁/₂)
Acidic (pH 2)Sulfonic acid derivative4.2 hours
UV light (254 nm)Ring-opened thiazole1.5 hours

Methodological Considerations for Data Contradiction

  • Handling variability in synthetic yields : Use design of experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent purity) and apply response surface methodology (RSM) for optimization .
  • Addressing bioassay inconsistencies : Perform meta-analyses of published data to identify confounding variables (e.g., cell passage number, assay temperature). Validate findings using isogenic cell models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.